

Copper-Catalyzed Synthesis of 2-Arylpyrrolidines from Vinylarenes: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-(4-Chlorophenyl)pyrrolidine hydrochloride*

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Introduction

The 2-arylpyrrolidine motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The development of efficient and modular methods for the synthesis of these structures is of significant interest to the medicinal and organic chemistry communities. This document provides detailed application notes and protocols for the copper-catalyzed synthesis of 2-arylpyrrolidines from readily available vinylarenes, based on the work of Chemler and coworkers.^{[1][2]} This intermolecular carboamination reaction utilizes potassium N-carbamoyl- β -aminoethyltrifluoroborates as the amine source, offering a practical and versatile route to a variety of substituted 2-arylpyrrolidines.^{[1][2]}

The reaction proceeds under mild oxidative conditions and demonstrates a broad substrate scope, tolerating a range of functional groups on the vinylarene.^{[1][2]} Mechanistic studies, including radical clock experiments, support a pathway involving radical intermediates and a putative copper(III) species, avoiding the formation of carbocations.^{[1][2]}

Data Presentation

Optimization of Reaction Conditions

The efficiency of the copper-catalyzed carboamination is influenced by the choice of catalyst, the protecting group on the aminoethyltrifluoroborate, the presence of a ligand, and the oxidant. Initial screenings revealed that a combination of a copper(II) source, a phenanthroline ligand, and manganese dioxide as the oxidant provides optimal results.

Entry	Catalyst (mol%)	Ligand (mol%)	Oxidant (equiv)	Protecting Group	Yield (%)
1	Cu(eh) ₂ (20)	-	MnO ₂ (2.55)	Cbz	0
2	Cu(OTf) ₂ (20)	1,10- Phenanthroline (25)	MnO ₂ (2.55)	Cbz	82
3	Cu(OTf) ₂ (20)	1,10- Phenanthroline (25)	MnO ₂ (2.55)	Boc	49
4	Cu(OTf) ₂ (15)	1,10- Phenanthroline (20)	MnO ₂ (2.55)	Cbz	67
5	Cu(OTf) ₂ (20)	1,10- Phenanthroline (25)	Ag ₂ CO ₃ (2.0)	Cbz	75

Reaction conditions: Potassium N-protected-β-aminoethyltrifluoroborate (1.0 equiv), 4-methoxystyrene (1.5 equiv), catalyst, ligand, and oxidant in 1,4-dioxane at 85 °C for 24 h. Cbz = Carboxybenzyl, Boc = tert-Butoxycarbonyl, eh = 2-ethylhexanoate, OTf = trifluoromethanesulfonate.

Substrate Scope: Vinylarenes

The optimized reaction conditions are compatible with a wide range of substituted vinylarenes, including those with electron-donating and electron-withdrawing groups. The reaction also proceeds with di- and tri-substituted vinylarenes.

Entry	Vinylarene	Product	Yield (%)
1	Styrene	2-Phenylpyrrolidine	75
2	4-Methylstyrene	2-(p-Tolyl)pyrrolidine	81
3	4-Methoxystyrene	2-(4-Methoxyphenyl)pyrrolidine	82
4	4-Chlorostyrene	2-(4-Chlorophenyl)pyrrolidine	65
5	4-Bromostyrene	2-(4-Bromophenyl)pyrrolidine	68
6	4-Fluorostyrene	2-(4-Fluorophenyl)pyrrolidine	71
7	3-Methoxystyrene	2-(3-Methoxyphenyl)pyrrolidine	78
8	2-Methoxystyrene	2-(2-Methoxyphenyl)pyrrolidine	72
9	α -Methylstyrene	2-Methyl-2-phenylpyrrolidine	65
10	trans- β -Methylstyrene	trans-2-Phenyl-3-methylpyrrolidine	70
11	Indene	cis-Indano[1,2-b]pyrrolidine	73

Yields are for the isolated N-Cbz protected products.

Experimental Protocols

Materials and General Methods

- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.
- 1,4-Dioxane should be dried over sodium/benzophenone ketyl and distilled prior to use.
- Vinylarenes should be passed through a short plug of basic alumina to remove inhibitors.
- Potassium N-carbamoyl- β -aminoethyltrifluoroborates can be prepared according to literature procedures.
- All other reagents should be of commercial grade and used without further purification.
- Thin-layer chromatography (TLC) should be performed on silica gel 60 F254 plates and visualized with UV light and/or potassium permanganate stain.
- Flash column chromatography should be performed using silica gel (230-400 mesh).

General Procedure for the Copper-Catalyzed Synthesis of N-Cbz-2-arylpyrrolidines

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added $\text{Cu}(\text{OTf})_2$ (0.025 mmol, 20 mol%), 1,10-phenanthroline (0.031 mmol, 25 mol%), and manganese dioxide (3.2 mmol, 2.55 equiv). The tube is evacuated and backfilled with nitrogen three times. Potassium N-Cbz- β -aminoethyltrifluoroborate (0.125 mmol, 1.0 equiv) and dry 1,4-dioxane (1.25 mL) are then added. The mixture is stirred for 5 minutes at room temperature, after which the vinylarene (0.188 mmol, 1.5 equiv) is added via syringe. The Schlenk tube is sealed, and the reaction mixture is stirred at 85 °C for 24 hours.

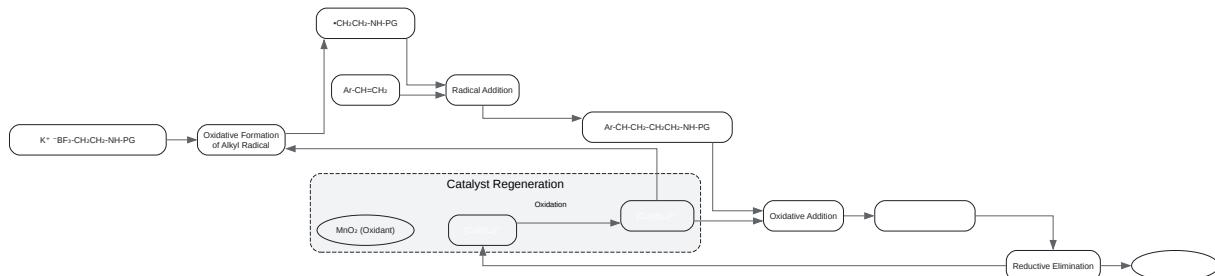
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Cbz-2-arylpyrrolidine.

Characterization Data for Selected Products

- N-Cbz-2-(4-methoxyphenyl)pyrrolidine: ^1H NMR (400 MHz, CDCl_3) δ 7.35-7.25 (m, 5H), 7.18 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.4 Hz, 2H), 5.15 (s, 2H), 4.80 (dd, J = 8.0, 3.2 Hz, 1H), 3.78 (s, 3H), 3.65-3.55 (m, 1H), 3.52-3.42 (m, 1H), 2.40-2.28 (m, 1H), 2.05-1.85 (m, 3H). ^{13}C NMR (101 MHz, CDCl_3) δ 158.8, 155.0, 137.1, 134.3, 128.5, 128.0, 127.8, 127.4, 114.0, 66.8, 61.2, 55.3, 47.1, 33.6, 23.9.

Mandatory Visualizations

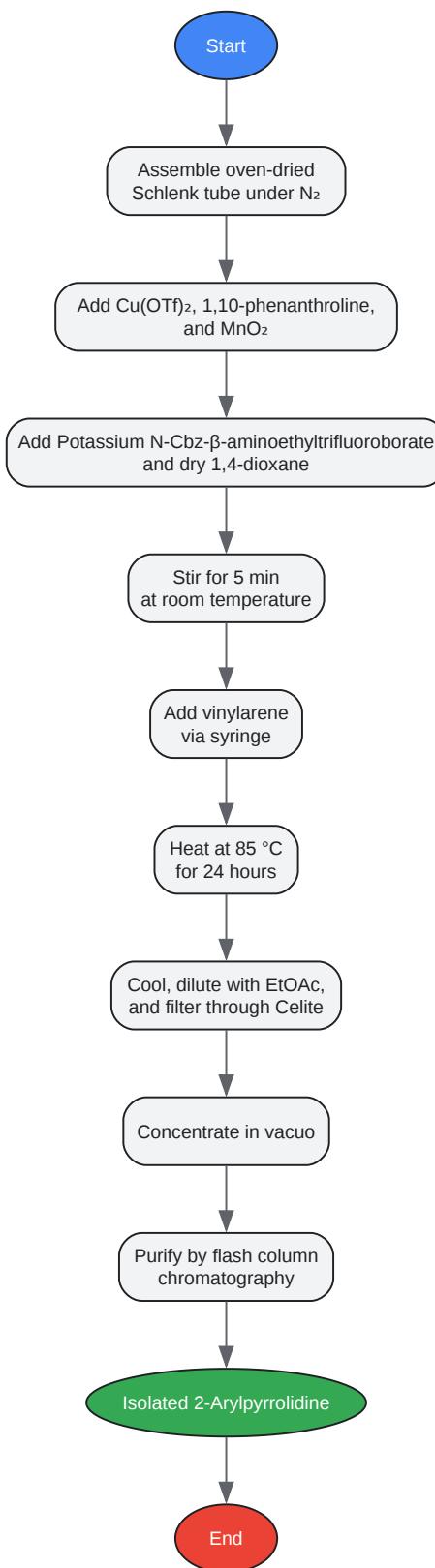
Proposed Reaction Mechanism



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Caption: Proposed mechanism for the copper-catalyzed synthesis of 2-arylpyrrolidines.

Experimental Workflow

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Caption: Step-by-step experimental workflow for the synthesis of 2-arylpyrrolidines.

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References

- 1. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β -Aminoethyl Trifluoroborates [organic-chemistry.org]
- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β -Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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